N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
N'-(2-Ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to two distinct moieties: a 2-ethylphenyl group and a 1,3-thiazole ring substituted with a 4-(trifluoromethyl)phenyl group.
The compound’s amide groups likely participate in hydrogen bonding, influencing solubility and crystallinity .
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-2-14-5-3-4-6-18(14)28-20(30)19(29)26-12-11-17-13-31-21(27-17)15-7-9-16(10-8-15)22(23,24)25/h3-10,13H,2,11-12H2,1H3,(H,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSRPTVUXDQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide with structurally related compounds from the literature, focusing on substituents, heterocyclic cores, and physicochemical properties.
Structural Analogues
Substituent Effects
- Trifluoromethyl (-CF₃) vs. Halogens (Cl, F): The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to chlorine or fluorine substituents in analogues . This enhances membrane permeability and resistance to oxidative metabolism.
- Ethyl vs. Difluorophenyl Groups: The 2-ethylphenyl group provides steric bulk and moderate hydrophobicity, contrasting with the polar, hydrogen-bonding capability of 2,4-difluorophenyl in ’s compound .
Heterocyclic Core Comparison
- Thiazole vs. Triazole/Imidazole: Thiazoles (e.g., target compound and ) exhibit sulfur-mediated π-stacking and moderate basicity, whereas triazoles () and imidazoles () offer additional nitrogen sites for hydrogen bonding or metal coordination .
- Tautomerism: Triazole-thione tautomerism () contrasts with the fixed thiazole structure in the target compound, impacting reactivity and intermolecular interactions .
Physicochemical Properties
- Hydrogen Bonding: Amide-containing compounds (target, ) form N–H⋯O/N hydrogen bonds, influencing crystallinity and solubility. ’s compound exhibits R₂²(8) dimerization motifs , while the target’s CF₃ group may reduce H-bonding propensity.
- Thermal Stability: ’s acetamide derivative has a high melting point (459–461 K), suggesting strong intermolecular forces, whereas the target compound’s CF₃ group may lower melting points due to steric hindrance .
Research Findings and Implications
Biological Relevance: Thiazole-containing compounds (e.g., ) often exhibit antimicrobial or anticancer activity; the target’s CF₃ group may augment these effects .
Crystallinity: Hydrogen-bonding patterns in amide derivatives (e.g., ’s dimers) suggest the target compound may form similar aggregates, impacting formulation stability .
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